2Drz23E4F7
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Overview
Description
PSB-10 is a chemical compound known for its role as a selective antagonist for the adenosine A3 receptor. It has a high affinity for the human adenosine A3 receptor, with a dissociation constant (Ki) value of 0.44 nanomolar, and shows significant selectivity over other adenosine receptor subtypes . This compound has been studied for its potential anti-inflammatory effects and its ability to act as an inverse agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSB-10 involves multiple steps, starting with the preparation of the core structure, which is a purine derivative. The key steps include:
Formation of the purine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the trichlorophenyl group and other substituents through nucleophilic substitution reactions.
Final modifications: Adjustments to the molecular structure to enhance selectivity and potency.
Industrial Production Methods
Industrial production of PSB-10 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Batch processing: Using large-scale reactors to carry out the synthesis steps.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain pure PSB-10.
Quality control: Ensuring the final product meets stringent quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
PSB-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in PSB-10.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the purine core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dimethyl sulfoxide, ethanol, and water.
Catalysts: Catalysts like palladium on carbon can be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
PSB-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of adenosine receptor ligands.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors.
Mechanism of Action
PSB-10 exerts its effects by selectively binding to the adenosine A3 receptor, blocking its activation by endogenous adenosine. This antagonistic action prevents the receptor from initiating its downstream signaling pathways, which are involved in various physiological processes such as inflammation and immune response . The compound acts as an inverse agonist, meaning it not only blocks the receptor but also reduces its basal activity .
Comparison with Similar Compounds
PSB-10 is unique in its high selectivity for the adenosine A3 receptor compared to other adenosine receptor subtypes. Similar compounds include:
Caffeine: A non-selective adenosine receptor antagonist with lower affinity for the A3 receptor.
DPCPX: Another adenosine receptor antagonist with lower selectivity for the A3 receptor.
PSB-11: A related compound with similar structure but different pharmacological properties.
PSB-10 stands out due to its high selectivity and potency, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
439902-54-2 |
---|---|
Molecular Formula |
C16H14Cl3N5O |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one |
InChI |
InChI=1S/C16H14Cl3N5O/c1-3-8-6-24-15(20-8)12-14(23(2)16(24)25)22-13(21-12)9-4-7(17)5-10(18)11(9)19/h4-5,8,20H,3,6H2,1-2H3/t8-/m1/s1 |
InChI Key |
QYCXKYOTLRUVFA-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1 |
Canonical SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1 |
Origin of Product |
United States |
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